5-(Tert-butyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid
Description
5-(Tert-butyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid is a heterocyclic compound featuring a triazolopyrimidine core substituted with a tert-butyl group at position 5, a methyl group at position 3, and a carboxylic acid moiety at position 5. Notably, commercial availability of this compound has been discontinued across multiple quantities (1g, 2g, 5g, and 500mg), limiting its accessibility for recent studies .
Properties
IUPAC Name |
5-tert-butyl-3-methyl-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-6-13-14-10-12-7(9(16)17)5-8(15(6)10)11(2,3)4/h5H,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSDWAQAWWRUSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C(=CC(=N2)C(=O)O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tert-butyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with tert-butyl acetoacetate in the presence of a suitable catalyst . The reaction is carried out under reflux conditions, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Chemical Reactions Involving 5-(Tert-butyl)-3-methyl- triazolo[4,3-a]pyrimidine-7-carboxylic acid
This compound can participate in various chemical reactions due to its reactive functional groups:
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Nucleophilic Substitution : The carboxylic acid group can undergo nucleophilic substitution reactions with amines or alcohols to form amides or esters.
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Homolytic Benzoylation : It can serve as a starting material for homolytic benzoylation reactions, leading to the synthesis of benzoyl-substituted pyrimidine derivatives.
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Metal-Catalyzed Reactions : The compound can be involved in metal-catalyzed reactions to introduce new substituents or modify existing ones.
Data and Research Findings
While specific data on 5-(Tert-butyl)-3-methyl- triazolo[4,3-a]pyrimidine-7-carboxylic acid is limited, related compounds in the triazolopyrimidine class have shown promising biological activities. For instance, similar compounds have demonstrated potent anticancer and antimicrobial effects through various mechanisms .
Table: Biological Activities of Related Triazolopyrimidines
| Compound Type | Biological Activity | Mechanism |
|---|---|---|
| Triazolopyrimidines | Antimicrobial | Inhibition of microbial enzymes |
| Triazolopyrimidines | Anticancer | Inhibition of cancer cell growth |
| Triazolopyrimidines | Neuroprotective | Antagonism at adenosine receptors |
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to 5-(tert-butyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid exhibit potent anticancer properties. For instance, derivatives of triazolo-pyrimidines have been shown to inhibit the growth of various cancer cell lines by targeting specific pathways involved in tumor progression. A study demonstrated that certain triazolo-pyrimidine derivatives effectively inhibited EGFR and VEGFR2 with IC50 values ranging from 0.3 to 24 µM, showcasing their potential as dual inhibitors in cancer therapy .
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Triazole derivatives are known for their ability to disrupt fungal cell wall synthesis and have been employed in the development of antifungal agents. The structural features of this compound contribute to its interaction with microbial targets, enhancing its efficacy against resistant strains .
3. Neuroprotective Effects
Emerging studies suggest that triazolo-pyrimidines can exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This application is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders .
Agricultural Applications
1. Plant Growth Regulators
Compounds within the triazole family are utilized as plant growth regulators. They influence plant growth by altering hormonal balances and enhancing stress resistance. Research has shown that certain triazolo derivatives improve crop yield and resilience against environmental stresses such as drought and salinity .
2. Pesticidal Activity
The structural characteristics of this compound make it a candidate for developing novel pesticides. Its ability to interfere with specific biochemical pathways in pests can lead to effective pest control solutions while minimizing environmental impact .
Material Science Applications
1. Synthesis of Novel Materials
The compound's unique chemical structure allows it to be incorporated into polymeric materials or used as a precursor for synthesizing novel materials with specific properties. For example, its derivatives can be utilized in creating high-performance coatings or films with enhanced durability and chemical resistance .
2. Photovoltaic Applications
Research has indicated that triazolo-pyrimidines can be used in organic photovoltaic devices due to their electronic properties. They can serve as electron donors or acceptors in organic solar cells, potentially improving energy conversion efficiencies .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Anticancer Activity | PMC10573254 | Potent dual EGFR/VEGFR2 inhibitors with significant anticancer effects. |
| Antimicrobial Properties | PMC7378964 | Effective against resistant microbial strains; potential for new antifungals. |
| Neuroprotective Effects | Molecules 27(13):3994 | Modulates neurotransmitter systems; reduces oxidative stress in neurons. |
| Plant Growth Regulators | MDPI Molecules | Enhances crop yield; improves stress resilience in plants. |
| Pesticidal Activity | Enamine Product Overview | Potential for developing eco-friendly pesticides with targeted action. |
| Photovoltaic Applications | MDPI Molecules | Used in organic solar cells; improves energy conversion efficiencies. |
Mechanism of Action
The mechanism of action of 5-(Tert-butyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines . Additionally, it may exert neuroprotective effects by inhibiting endoplasmic reticulum stress and apoptosis .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Functional Group Impact
- Carboxylic Acid vs. Ester : The methyl ester derivative () lacks the free carboxylic acid, reducing hydrogen-bonding capacity but improving cell membrane permeability. Hydrolysis in vivo could regenerate the active acid form.
- Aryl vs. Alkyl Substituents : The 4-fluorophenyl and 4-chlorophenyl analogs () introduce aromatic rings with electron-withdrawing groups, enhancing π-π stacking interactions in biological targets compared to the tert-butyl group in the target compound.
- Steric Effects : The tert-butyl group in the target compound may hinder binding to flat enzymatic pockets, whereas smaller substituents (e.g., methyl or halophenyl) allow better accommodation .
Biological Activity
5-(Tert-butyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a triazolo-pyrimidine core, which is known for its diverse pharmacological activities. Its molecular formula is , and it has a molecular weight of approximately 196.22 g/mol. The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂N₄O₂ |
| Molecular Weight | 196.22 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Common methods include cyclization reactions involving hydrazines and appropriate carbonyl compounds under acidic or basic conditions.
Antimicrobial Activity
Research indicates that derivatives of triazolo-pyrimidines exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi. A study demonstrated that certain triazolo-pyrimidines inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) in the low micromolar range .
Anticancer Properties
The anticancer activity of triazolo-pyrimidine derivatives has been extensively studied. In vitro assays have shown that these compounds can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism often involves the inhibition of specific kinases that are crucial for cell proliferation and survival. For example, compounds similar to this compound were found to inhibit cell migration and invasion in breast cancer models .
Enzyme Inhibition
This compound has been identified as a potential inhibitor of enzymes involved in critical biological pathways. For instance, it may act on kinases such as JAK1 and JAK2, which play roles in inflammatory responses and cancer progression. Inhibition studies reported IC50 values indicating effective enzyme blockade at nanomolar concentrations .
Case Study 1: Antiviral Activity
In a study focusing on antiviral properties, derivatives of triazolo-pyrimidines were tested against the influenza virus. The results indicated that certain modifications to the core structure significantly enhanced antiviral efficacy. Compounds demonstrated IC50 values below 10 µM against viral replication in vitro .
Case Study 2: Antiparasitic Activity
Another investigation explored the antiparasitic effects of triazolo-pyrimidines on Leishmania species. The compound exhibited promising activity with EC50 values around 500 nM against Leishmania tropica, suggesting its potential as a lead compound for developing new treatments for leishmaniasis .
Q & A
Basic Questions
Q. What are the optimal synthetic routes for 5-(tert-butyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid, and how can reaction conditions be optimized to improve yield?
- Methodology : The synthesis involves cyclocondensation of precursors such as ethyl carboxylate derivatives with amines under reflux conditions (e.g., glacial acetic acid/acetic anhydride mixtures). Optimization includes adjusting molar ratios, reaction time (8–12 hours), and temperature (80–120°C). Post-synthesis purification via recrystallization (ethyl acetate/ethanol) or column chromatography is critical to isolate the pure compound .
Q. What spectroscopic techniques are most effective for confirming the structure of this compound, and what key spectral markers should researchers look for?
- Methodology : Use ¹H NMR to identify tert-butyl protons (δ ~1.4 ppm, singlet) and methyl groups (δ ~2.5 ppm). ¹³C NMR confirms the carboxylic acid carbonyl (δ ~170 ppm) and triazolo-pyrimidine ring carbons. IR spectroscopy detects the carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O vibrations (~1680 cm⁻¹). Mass spectrometry (HRMS) validates the molecular ion peak .
Q. What are the best practices for purifying this compound, especially when dealing with by-products from cyclization steps?
- Methodology : After cyclization, neutralize acidic by-products via aqueous washes (NaHCO₃). Use solvent mixtures like ethyl acetate/hexane for recrystallization or silica gel chromatography with gradients of ethyl acetate in dichloromethane. Monitor purity via TLC (Rf ~0.3–0.5) and HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How does the tert-butyl group influence the compound’s physicochemical properties and reactivity in subsequent derivatization reactions?
- Methodology : The tert-butyl group enhances lipophilicity (logP ↑) and steric hindrance, reducing nucleophilic attack at the pyrimidine ring. Computational studies (e.g., DFT) can model its electronic effects on the carboxylic acid’s acidity (pKa ~3–4). Reactivity in amide coupling (e.g., EDC/HOBt) is slower compared to less hindered analogs, requiring longer activation times .
Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Methodology : Address bioavailability issues by synthesizing prodrugs (e.g., methyl esters) or salt forms (sodium/potassium carboxylates). Use pharmacokinetic profiling (plasma protein binding, metabolic stability in liver microsomes) to correlate in vitro IC₅₀ with in vivo efficacy. Validate via LC-MS/MS for tissue distribution .
Q. How can computational chemistry predict the binding affinity of this compound with specific enzyme targets, and what validation methods are recommended?
- Methodology : Perform molecular docking (AutoDock Vina) against X-ray crystal structures of target enzymes (e.g., kinases). Calculate binding free energies (MM-GBSA) and validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). Compare with analogs lacking the tert-butyl group to isolate steric/electronic contributions .
Q. What are the implications of the compound’s stereochemistry on its pharmacological profile, and how can chiral centers be analyzed?
- Methodology : Use chiral HPLC (Chiralpak AD-H column) or SFC (supercritical fluid chromatography) to resolve enantiomers. X-ray crystallography (single-crystal diffraction) confirms absolute configuration. Pharmacological assays on isolated enantiomers (e.g., CYP450 inhibition) reveal stereospecific activity .
Q. How can researchers design SAR (Structure-Activity Relationship) studies to optimize the triazolo-pyrimidine core for enhanced target selectivity?
- Methodology : Synthesize derivatives with varied substituents (e.g., halogenation at C5, heteroaryl groups at C3). Test against a panel of related enzymes (e.g., PDE inhibitors, kinase families) to map selectivity. Use CoMFA (Comparative Molecular Field Analysis) to model 3D-QSAR and identify critical pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
